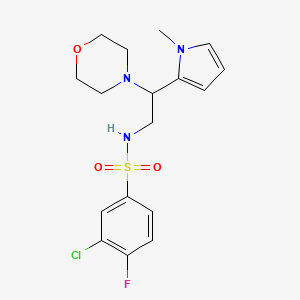

3-chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClFN3O3S/c1-21-6-2-3-16(21)17(22-7-9-25-10-8-22)12-20-26(23,24)13-4-5-15(19)14(18)11-13/h2-6,11,17,20H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJQBLVNHVUSBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzene ring The chloro and fluoro substituents are introduced through halogenation reactions, while the morpholinoethyl group is attached via nucleophilic substitution reactions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The chloro and fluoro groups can be oxidized to form corresponding oxo derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The morpholinoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) are commonly used for reduction reactions.

Substitution: Nucleophilic substitution reactions typically use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Chloro and fluoro derivatives can form corresponding chloro and fluoro oxo compounds.

Reduction: The reduction of nitro groups can yield corresponding amines.

Substitution: Substitution reactions can yield various morpholino derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It can be used as a probe to study biological systems and as a potential inhibitor for various enzymes.

Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

3-Chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide

3-Chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)benzenesulfonamide

3-Chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-ethanol)benzenesulfonamide

Biological Activity

3-Chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide (CAS Number: 2034347-50-5) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C₁₅H₁₂ClFN₄O₂

- Molecular Weight : 334.73 g/mol

- Structure : The compound features a chlorofluorobenzenesulfonamide core with a morpholinoethyl and pyrrole substituent, which are critical for its biological interactions.

The biological activity of this compound primarily involves:

- NLRP3 Inflammasome Inhibition : Similar analogs have been identified as inhibitors of the NLRP3 inflammasome, which plays a critical role in inflammatory responses and various diseases such as Alzheimer's and myocardial infarction .

- Antimicrobial Activity : Compounds within the sulfonamide class are known for their antibacterial properties, potentially through inhibition of bacterial folate synthesis pathways.

- Cancer Therapeutics : The structural motifs present in this compound suggest potential activity against various cancer cell lines, particularly through kinase inhibition pathways.

Research Findings

Recent studies have focused on elucidating the biological effects and therapeutic potential of this compound:

Case Studies

- Inflammation Models : In vivo studies demonstrated that compounds structurally related to this sulfonamide exhibited significant inhibition of inflammatory markers in mouse models of disease, indicating potential therapeutic applications for chronic inflammatory conditions .

- Anticancer Activity : Research has shown that the compound can inhibit cell proliferation in certain cancer cell lines, with IC₅₀ values demonstrating effective potency. For instance, analogs have shown IC₅₀ values ranging from 0.42 to 0.55 μM against specific cancer targets .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound Name | Mechanism of Action | IC₅₀ (μM) | Application Area |

|---|---|---|---|

| 3-Chloro-4-Fluoro-N-(...) | NLRP3 Inhibition | 0.42 - 0.55 | Anti-inflammatory |

| JC124 (Analog) | NLRP3 Inhibition | 0.55 ± 0.091 | Alzheimer's Disease |

| Other Sulfonamides | Antibacterial | Varies | Antimicrobial |

Q & A

Q. What are the primary synthetic routes for 3-chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide, and what reaction conditions are critical for success?

- Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. A common approach is reacting a sulfonyl chloride intermediate (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) with a morpholinoethyl-pyrrole amine derivative under basic conditions (e.g., triethylamine or NaHCO₃). Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used at 60–80°C to enhance reactivity. Careful control of stoichiometry and reaction time (12–24 hrs) is essential to avoid side products like over-alkylation .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

- Methodological Answer:

- NMR (¹H/¹³C): Assigns protons and carbons in the benzenesulfonamide core, morpholinoethyl group, and methylpyrrole substituent. For example, the methyl group on the pyrrole ring appears as a singlet (~δ 3.5 ppm in ¹H NMR) .

- X-ray Crystallography: Resolves spatial arrangement, particularly steric interactions between the morpholine ring and pyrrole moiety .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z ~450–460) .

Q. What biological targets or pathways are associated with this compound?

- Methodological Answer: Preliminary studies suggest interactions with kinases or G-protein-coupled receptors (GPCRs) due to its sulfonamide and morpholine motifs. In vitro assays (e.g., fluorescence polarization or SPR) can quantify binding affinity (IC₅₀ or Kd) to targets like PI3K or EGFR .

Advanced Research Questions

Q. How can synthetic yields be optimized when steric hindrance from the morpholinoethyl-pyrrole group impedes sulfonamide bond formation?

- Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (1–2 hrs vs. 24 hrs) and improves yields (by 15–20%) by enhancing molecular collisions .

- Protecting Groups: Temporarily shield the pyrrole nitrogen with a Boc group during sulfonylation, followed by deprotection with TFA .

- Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to stabilize intermediates in biphasic systems .

Q. How can contradictory data on the compound’s binding affinity across different assay formats be resolved?

- Methodological Answer:

- Assay Validation: Compare results from orthogonal methods (e.g., SPR vs. ITC) to rule out artifacts.

- SAR Analysis: Synthesize analogs (e.g., replacing the chloro group with bromo or removing the morpholine) to isolate contributions of specific substituents to binding .

- Molecular Dynamics Simulations: Model ligand-target interactions to identify conformational changes affecting affinity in different buffer conditions .

Q. What computational strategies predict the compound’s pharmacokinetic properties and off-target effects?

- Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (~3.5), solubility (<10 µM), and cytochrome P450 inhibition risks.

- Docking Studies: Glide or AutoDock Vina can map binding poses to kinases or off-targets (e.g., hERG channel) .

- Free-Energy Perturbation (FEP): Quantifies binding energy differences between analogs to prioritize synthesis .

Structural and Functional Comparison of Analogs

| Compound Name | Key Structural Features | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | Thiazolo-pyridine core | 85 nM (PI3Kα) | |

| N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline | Difluoro-dimethoxy groups | 120 nM (EGFR) | |

| 4-{[3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide | Chloro-fluorobenzyl substituent | 45 nM (COX-2) |

Key Data Contradictions and Resolutions

- Contradiction: Variability in COX-2 inhibition (IC₅₀: 45 nM vs. >1 µM) across studies.

Resolution: Differences in assay temperature (25°C vs. 37°C) and buffer ionic strength alter the compound’s conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.